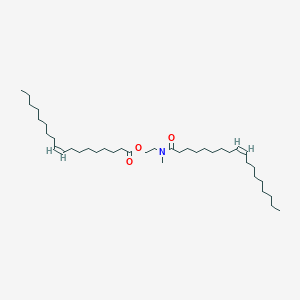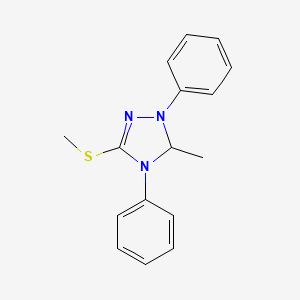
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is a heterocyclic compound that contains a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Biology: Research into the compound’s interactions with biological macromolecules can provide insights into its potential therapeutic uses.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The triazole ring can interact with metal ions or other cofactors, disrupting normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the additional substituents.
1,2,4-Triazole-3-thiol: Contains a thiol group, which can undergo different chemical reactions compared to the methylthio group.
1,2,4-Triazole-3,5-diamine: Contains amino groups, making it more reactive in nucleophilic substitution reactions.
Uniqueness
1H-1,2,4-Triazole, 4,5-dihydro-5-methyl-3-(methylthio)-1,4-diphenyl- is unique due to its combination of a triazole ring with methylthio and diphenyl substituents. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler triazole derivatives.
Propiedades
Número CAS |
54211-61-9 |
|---|---|
Fórmula molecular |
C16H17N3S |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-methyl-5-methylsulfanyl-2,4-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3S/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
QKKCRWJOWFZHIF-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


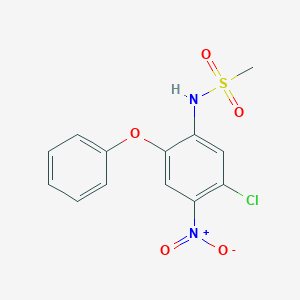
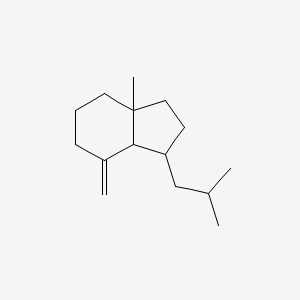
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
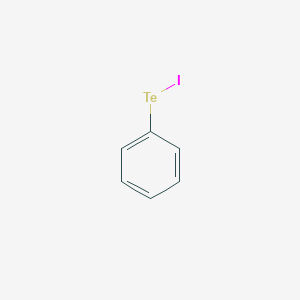


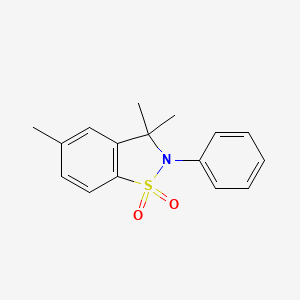

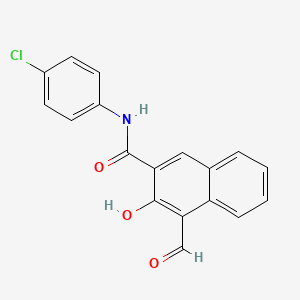
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
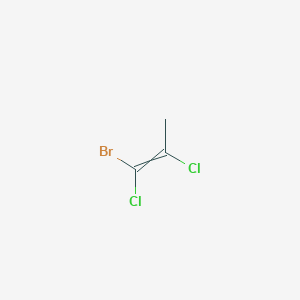
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
